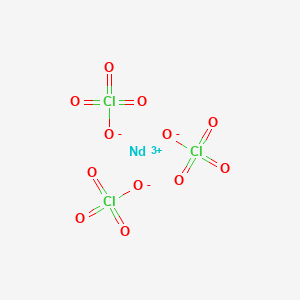
Neodymperchlorat(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium(3+) perchlorate is an inorganic compound that is a salt of neodymium and perchloric acid. It has the chemical formula Nd(ClO₄)₃ and is known for forming purple-pink, hydrated crystals. This compound is soluble in water and has various applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
Neodymium(3+) perchlorate has a wide range of applications in scientific research, including:
Biology: It is used in various biochemical assays and studies involving rare earth elements.
Medicine: Neodymium(3+) perchlorate is used in the development of certain medical imaging agents and therapeutic compounds.
Industry: It is used in the production of high-performance magnets, optical materials, and catalysts.
Wirkmechanismus
Target of Action
Neodymium(3+) perchlorate is an inorganic compound, a salt of neodymium and perchloric acid . It is primarily used in the preparation of complexes of phosphine oxides . The primary targets of this compound are therefore phosphine oxide complexes .
Mode of Action
It is known to participate in the formation of complexes with phosphine oxides . This interaction likely involves the neodymium ion (Nd3+) and the perchlorate ion (ClO4-) interacting with the phosphine oxide to form a complex.
Biochemical Pathways
It is known that perchlorate ions can serve as a valuable electron acceptor for several lineages of bacteria . The perchlorate reduction pathway consists of two central enzymes: perchlorate reductase and chlorite dismutase .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous biological systems.
Result of Action
Its use in the preparation of phosphine oxide complexes suggests that it may play a role in facilitating certain chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Neodymium(3+) perchlorate. For example, its solubility in water suggests that it may be more active and stable in aqueous environments . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium(3+) perchlorate can be synthesized by reacting neodymium oxide or neodymium hydroxide with perchloric acid. The reaction typically involves dissolving neodymium oxide or hydroxide in an aqueous solution of perchloric acid, followed by crystallization to obtain the desired product. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of pure neodymium(3+) perchlorate crystals .
Industrial Production Methods: In industrial settings, neodymium(3+) perchlorate is produced using similar methods but on a larger scale. The process involves the careful handling of perchloric acid due to its highly reactive and corrosive nature. The industrial production also emphasizes the purification of the final product to meet the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium(3+) perchlorate undergoes several types of chemical reactions, including:
Oxidation: Neodymium(3+) perchlorate can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where neodymium is reduced from its +3 oxidation state to a lower oxidation state.
Substitution: This compound can participate in substitution reactions, where the perchlorate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include reducing agents such as hydrazine.
Reduction Reactions: Reducing agents like hydrogen gas or metals such as zinc can be used.
Substitution Reactions: Various anions like chloride or nitrate can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products may include neodymium oxides, while in substitution reactions, the products may include neodymium chloride or neodymium nitrate .
Vergleich Mit ähnlichen Verbindungen
- Praseodymium(3+) perchlorate
- Samarium(3+) perchlorate
- Lanthanum(3+) perchlorate
Comparison: Neodymium(3+) perchlorate is unique due to its specific electronic configuration and the resulting chemical properties. Compared to praseodymium(3+) perchlorate and samarium(3+) perchlorate, neodymium(3+) perchlorate has distinct optical and magnetic properties, making it particularly valuable in applications such as high-performance magnets and optical materials .
Eigenschaften
CAS-Nummer |
13498-06-1 |
|---|---|
Molekularformel |
ClHNdO4 |
Molekulargewicht |
244.70 g/mol |
IUPAC-Name |
neodymium;perchloric acid |
InChI |
InChI=1S/ClHO4.Nd/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI-Schlüssel |
YAVANMAMUGOHNB-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] |
Kanonische SMILES |
OCl(=O)(=O)=O.[Nd] |
Key on ui other cas no. |
13498-06-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


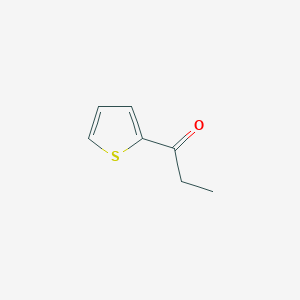
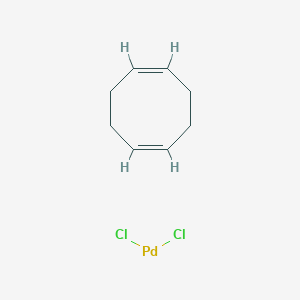
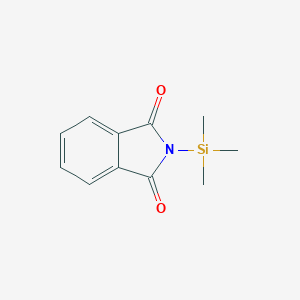
![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
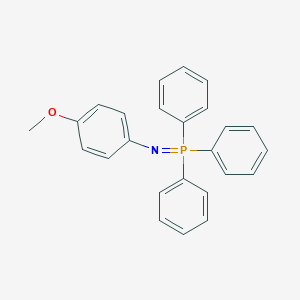
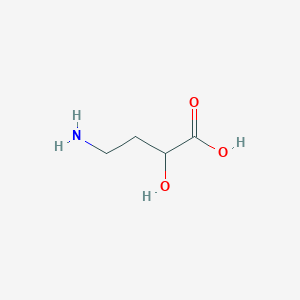

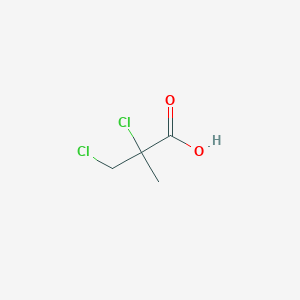

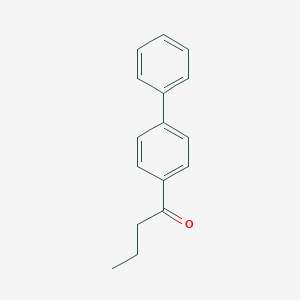
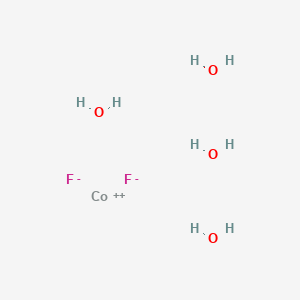
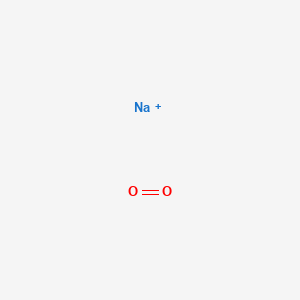
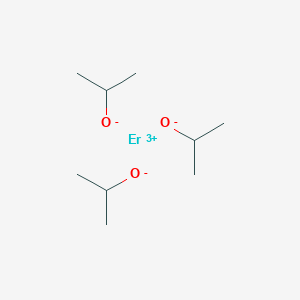
![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
